molecular formula C8H7BrF3NO B1412048 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227594-95-7

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1412048
M. Wt: 270.05 g/mol
InChI Key: BTBZORKXPABXPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trifluoromethylpyridines (TFMPs) and their intermediates are synthesized via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Heterocyclic Synthesis

Martins (2002) reported the regiospecific allylic mono- and dibromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one, demonstrating their utility in heterocyclic synthesis. This study showcases the compound's role as a precursor in generating heterocycles, which are crucial in developing pharmaceuticals and other bioactive molecules (Martins, 2002).

Organic Synthesis and Functionalization

Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles, emphasizing the compound's role in organic synthesis and functionalization processes. This approach highlights the versatility of pyridine derivatives in constructing complex organic frameworks with potential applications in material science and medicinal chemistry (Khlebnikov et al., 2018).

Spectroscopic and Theoretical Studies

Vural and Kara (2017) conducted spectroscopic and theoretical studies on 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its structural and electronic properties. These studies are crucial for understanding the compound's behavior in various chemical contexts, potentially guiding its application in material science and photophysical research (Vural & Kara, 2017).

Photophysical Properties

Hagimori et al. (2019) explored the synthesis, photophysical evaluation, and computational study of pyridine compounds, including derivatives similar to 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine. Their work contributes to the understanding of the photophysical properties of pyridine derivatives, which is vital for developing fluorescent materials and sensors (Hagimori et al., 2019).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, call a physician . In case of inhalation, remove to fresh air . If not breathing, give artificial respiration .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBZORKXPABXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001213012
Record name 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine

CAS RN

1227594-95-7
Record name 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227594-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001213012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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